molecular formula C14H10ClFO B177120 2-Chlorobenzyl-4-fluorophenyl ketone CAS No. 150344-44-8

2-Chlorobenzyl-4-fluorophenyl ketone

Cat. No. B177120
CAS RN: 150344-44-8
M. Wt: 248.68 g/mol
InChI Key: FQYWUMKXPTXGKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chlorobenzyl-4-fluorophenyl ketone, also known as CCK, is a synthetic compound that has been widely used in scientific research. This compound belongs to the class of aryl ketones and is commonly used as an inhibitor of proteases, such as chymotrypsin and trypsin.

Mechanism of Action

The mechanism of action of 2-Chlorobenzyl-4-fluorophenyl ketone involves the reversible inhibition of proteases, such as chymotrypsin and trypsin. This compound binds to the active site of the enzyme and prevents the substrate from binding, thereby inhibiting the enzymatic activity.
Biochemical and physiological effects:
2-Chlorobenzyl-4-fluorophenyl ketone has been shown to have various biochemical and physiological effects. It has been reported to inhibit the growth of cancer cells by blocking the activity of proteases involved in tumor growth and metastasis. It has also been shown to have anti-inflammatory effects by inhibiting the activity of proteases involved in the inflammatory response.

Advantages and Limitations for Lab Experiments

The advantages of using 2-Chlorobenzyl-4-fluorophenyl ketone in lab experiments include its high potency, selectivity, and reversible inhibition of proteases. However, its limitations include its potential toxicity and non-specific binding to other proteins.

Future Directions

There are several future directions for the use of 2-Chlorobenzyl-4-fluorophenyl ketone in scientific research. These include the development of more potent and selective inhibitors of proteases, the identification of new targets for inhibition, and the investigation of the potential therapeutic applications of these compounds in various diseases, such as cancer and inflammation. Additionally, the use of 2-Chlorobenzyl-4-fluorophenyl ketone in combination with other inhibitors or chemotherapeutic agents may lead to synergistic effects and improved therapeutic outcomes.

Scientific Research Applications

2-Chlorobenzyl-4-fluorophenyl ketone has been used in various scientific research applications, including enzymology, pharmacology, and biochemistry. It is commonly used as an inhibitor of proteases, such as chymotrypsin and trypsin, which are involved in various physiological processes, such as digestion, blood clotting, and immune response.

properties

CAS RN

150344-44-8

Product Name

2-Chlorobenzyl-4-fluorophenyl ketone

Molecular Formula

C14H10ClFO

Molecular Weight

248.68 g/mol

IUPAC Name

2-(2-chlorophenyl)-1-(4-fluorophenyl)ethanone

InChI

InChI=1S/C14H10ClFO/c15-13-4-2-1-3-11(13)9-14(17)10-5-7-12(16)8-6-10/h1-8H,9H2

InChI Key

FQYWUMKXPTXGKZ-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)CC(=O)C2=CC=C(C=C2)F)Cl

Canonical SMILES

C1=CC=C(C(=C1)CC(=O)C2=CC=C(C=C2)F)Cl

synonyms

2-Chlorobenzyl-4-fluorophenyl ketone

Origin of Product

United States

Synthesis routes and methods

Procedure details

Following a procedure similar to that described in Preparation 13, except that equivalent amounts of 2-chlorobenzyl bromide and 4-fluorobenzoyl chloride were used in place of the 2-fluorobenzyl bromide and cyclobutanecarbonyl chloride, the title compound was obtained as a colorless powder in a yield of 34%.
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